molecular formula C12H6BrClO B13647238 3-Bromo-7-chlorodibenzo[b,d]furan

3-Bromo-7-chlorodibenzo[b,d]furan

Cat. No.: B13647238
M. Wt: 281.53 g/mol
InChI Key: ZPZKLVBUXHZVAC-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Halogenated Furanic Compounds

The nomenclature of halogenated dibenzo[b,d]furans follows the standard rules set by the International Union of Pure and Applied Chemistry (IUPAC). The positions of the halogen substituents on the dibenzofuran (B1670420) ring system are indicated by numbers. In the case of 3-Bromo-7-chlorodibenzo[b,d]furan, a bromine atom is attached at the 3-position and a chlorine atom at the 7-position of the dibenzo[b,d]furan scaffold.

These compounds are part of a larger family of halogenated heterocyclic compounds. The specific arrangement of different halogens on the aromatic framework gives rise to a vast number of possible isomers, each with potentially unique chemical and physical properties.

Academic Significance of Dibenzo[b,d]furan Derivatives in Organic Chemistry

Dibenzo[b,d]furan and its derivatives are of significant interest in various fields of organic chemistry. The core structure is relatively rigid and planar, providing a well-defined scaffold for the development of new functional materials and therapeutic agents.

In materials science, dibenzofuran-based compounds are explored for their potential applications in organic light-emitting diodes (OLEDs) due to their luminescent properties. chemicalbook.comrsc.org The introduction of halogens can modulate the electronic properties of the molecule, influencing its emission color and efficiency. The subject compound, this compound, is noted for its use as a raw material in the synthesis of luminescent materials for organic electroluminescent devices. chemicalbook.com

In medicinal chemistry, the dibenzofuran scaffold is present in various natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov The halogenated derivatives are often synthesized as intermediates for creating more complex molecules through cross-coupling reactions, where the halogen atoms serve as handles for further functionalization.

Historical Context of Research on Halogenated Dibenzofurans

The study of halogenated dibenzofurans has its roots in environmental chemistry. Polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs) were identified as highly toxic and persistent environmental pollutants. acs.orgwikipedia.orgnih.gov They are not intentionally produced but are formed as unintentional byproducts in various industrial processes, including waste incineration and the manufacturing of certain chemicals like polychlorinated biphenyls (PCBs). acs.orgwikipedia.org This discovery spurred extensive research into their formation, detection, and toxicological effects.

More recently, research has shifted towards the controlled synthesis of specific halogenated dibenzofuran congeners, not as environmental contaminants, but as valuable building blocks in synthetic organic chemistry. The ability to precisely install different halogens at specific positions on the dibenzofuran core allows chemists to fine-tune the properties of the resulting molecules for applications in materials science and drug discovery.

Compound Data

PropertyValueSource
Compound Name This compoundN/A
CAS Number 2244910-28-7 chemicalbook.com
Molecular Formula C12H6BrClO chemicalbook.com
Molecular Weight 281.53 g/mol chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrClO

Molecular Weight

281.53 g/mol

IUPAC Name

3-bromo-7-chlorodibenzofuran

InChI

InChI=1S/C12H6BrClO/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H

InChI Key

ZPZKLVBUXHZVAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C2C=CC(=C3)Br

Origin of Product

United States

Chemical Reactivity and Functionalization of 3 Bromo 7 Chlorodibenzo B,d Furan

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In the case of 3-Bromo-7-chlorodibenzo[b,d]furan, the positions for electrophilic attack are influenced by the directing effects of the halogen substituents and the oxygen atom of the furan (B31954) ring. Halogens are deactivating groups but are ortho-, para-directing. The oxygen atom is an activating group and is also ortho-, para-directing.

The positions most activated for electrophilic attack would be those ortho and para to the oxygen atom, which are positions 1, 4, 6, and 9. However, the deactivating effect of the halogens at positions 3 and 7 will influence the regioselectivity. The most likely positions for substitution would be C1, C4, C6, and C9, with the relative reactivity depending on the specific electrophile and reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration would introduce a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating Groups Influencing PositionPredicted Reactivity
1Ortho to Oxygen, Meta to ChloroActivated
2Ortho to Bromo, Para to ChloroDeactivated
4Para to Oxygen, Ortho to BromoActivated
6Ortho to Oxygen, Ortho to ChloroActivated
8Para to Oxygen, Para to BromoActivated
9Ortho to OxygenActivated

Note: This table represents a qualitative prediction based on general principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging and requires either the presence of strong electron-withdrawing groups in the ortho and/or para positions to the leaving group or harsh reaction conditions. In this compound, the bromo and chloro substituents are potential leaving groups.

The reactivity of the C-Br bond is generally higher than that of the C-Cl bond in nucleophilic aromatic substitution. Therefore, substitution of the bromine atom at the C3 position would be more favorable than the chlorine atom at the C7 position. The reaction would be facilitated by strong nucleophiles such as alkoxides, amides, or thiolates, often in the presence of a catalyst and at elevated temperatures.

Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such reactions due to the presence of two different halogen atoms, allowing for selective or sequential functionalization.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C3 position under carefully controlled conditions. Subsequent coupling at the C7 position can be achieved under more forcing conditions. chemicalbook.comambeed.comrsc.orgrsc.org

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne. Similar to the Suzuki reaction, selective coupling at the C3 position is expected to be more facile. researchgate.netnih.govnih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl halide with an amine. The selectivity for the C3 position over the C7 position is also anticipated in this reaction. researchgate.netdakenchem.com

Table 2: Potential Cross-Coupling Reactions of this compound

ReactionCoupling PartnerPotential Product (at C3)Catalyst System (Typical)
SuzukiArylboronic acid3-Aryl-7-chlorodibenzo[b,d]furanPd(PPh3)4 / Base
SonogashiraTerminal alkyne3-Alkynyl-7-chlorodibenzo[b,d]furanPdCl2(PPh3)2 / CuI / Base
Buchwald-HartwigAmine3-Amino-7-chlorodibenzo[b,d]furanPd(dba)2 / Ligand / Base

Note: The specific catalyst, ligand, base, and reaction conditions would need to be optimized for each specific transformation.

Derivatization Pathways and Functional Group Transformations

The bromo and chloro substituents on the dibenzofuran (B1670420) core serve as synthetic handles for a variety of derivatization pathways.

Thiazole-containing compounds often exhibit interesting biological activities. A potential route to synthesize a thiazole-substituted dibenzofuran from this compound could involve a Hantzsch thiazole (B1198619) synthesis. This would first require conversion of the bromo or chloro group to a functional group amenable to this synthesis, such as an α-haloketone. Alternatively, a cross-coupling approach could be employed to attach a pre-formed thiazole ring. For instance, a Suzuki coupling with a thiazoleboronic acid derivative could be utilized.

The conjugation of amino acids to aromatic scaffolds can lead to compounds with interesting pharmacological or biological properties. researchgate.net One approach to form an amino acid conjugate of this compound would be through a Buchwald-Hartwig amination reaction with an amino acid ester. The ester group could then be hydrolyzed to afford the corresponding carboxylic acid. This would likely occur preferentially at the more reactive C3 position.

Radical Reactions and Bond Dissociation Studies

Radical reactions involving halogenated dibenzofurans are relevant in the context of their environmental fate and degradation. The carbon-halogen bonds can undergo homolytic cleavage upon exposure to high temperatures or UV radiation, leading to the formation of aryl radicals.

The bond dissociation energy (BDE) is a measure of the strength of a chemical bond. The C-Br bond is weaker than the C-Cl bond, and both are weaker than the C-H and C-C bonds of the aromatic core. Therefore, under radical conditions, cleavage of the C-Br bond is expected to be the most favorable process.

Table 3: Estimated Bond Dissociation Energies (BDEs) for Relevant Bonds in this compound

BondEstimated BDE (kcal/mol)
C-Br~70-80
C-Cl~80-90
Aromatic C-H~110
Aromatic C-C~120

Note: These are approximate values based on general data for aryl halides and are not specific experimental values for this molecule. The specific electronic environment of the dibenzofuran ring system will influence the actual BDEs.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For halogenated aromatic compounds like 3-Bromo-7-chlorodibenzo[b,d]furan, Density Functional Theory (DFT) is a widely employed method. youtube.com DFT calculations can elucidate various electronic properties that are crucial for predicting the reactivity and environmental fate of the molecule.

Key electronic properties that can be calculated include:

Electron Affinity: This property is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. For halogenated dibenzofurans, electron affinity is influenced by the number and type of halogen substituents. koreascience.kr Generally, increasing halogenation leads to a higher electron affinity, making the molecule more prone to electron capture, which can be a critical step in certain degradation pathways. koreascience.kr

Ionization Potential: This is the energy required to remove an electron from a neutral atom or molecule. It provides insight into the molecule's ability to act as an electron donor.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For substituted dibenzofurans, the positions of the halogen atoms can significantly affect the HOMO-LUMO gap.

Dipole Moment: The dipole moment is a measure of the polarity of a molecule. For this compound, the asymmetrical substitution of bromine and chlorine atoms results in a permanent dipole moment, influencing its solubility and interaction with polar matrices.

Table 1: Representative Electronic Properties Calculated for Halogenated Dibenzofurans using DFT

PropertyTypical Calculated Values for Dihalogenated DibenzofuransSignificance for this compound
Electron Affinity (eV) 1.0 - 2.5Indicates its potential to participate in electron-transfer reactions.
Ionization Potential (eV) 7.5 - 9.0Reflects its resistance to oxidation.
HOMO-LUMO Gap (eV) 4.0 - 5.5Suggests its relative kinetic stability.
Dipole Moment (Debye) 1.0 - 3.0Influences its physical properties and intermolecular interactions.

Note: The values in this table are representative and derived from studies on various dihalogenated dibenzofurans. Specific values for this compound would require dedicated calculations.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful tool for investigating the complex reaction pathways involved in the formation and degradation of halogenated dibenzofurans.

Mixed bromo/chloro-dibenzofurans can be formed during thermal processes, such as waste incineration, from the co-combustion of brominated and chlorinated precursors. A significant formation pathway is believed to involve the cyclization of polybrominated diphenyl ethers (PBDEs) in the presence of a chlorine source.

Computational studies on the formation of PBDFs from PBDEs have shown that the reaction can proceed through several mechanisms, including:

Radical-mediated cyclization: This involves the formation of a phenoxy radical followed by an intramolecular cyclization with the elimination of a bromine radical.

Smiles rearrangement: This is another potential pathway for the conversion of diphenyl ethers to dibenzofurans.

For the formation of this compound, a likely precursor could be a brominated diphenyl ether that undergoes chlorination prior to or during the cyclization process, or a chloro-brominated diphenyl ether. Quantum chemical modeling can be used to map the potential energy surfaces of these reactions, identifying the most favorable pathways.

A crucial aspect of mechanistic studies is the calculation of kinetic parameters and energy barriers for the proposed reaction steps. organicchemistrydata.org These calculations provide quantitative insights into the feasibility and rate of a reaction under different conditions.

Using methods like Transition State Theory combined with quantum chemical calculations, it is possible to determine:

Activation Energies (Ea): The minimum energy required for a reaction to occur.

Reaction Enthalpies (ΔH): The change in heat content during a reaction.

Rate Constants (k): A measure of the reaction speed.

Table 2: Representative Calculated Energy Barriers for Dibenzofuran (B1670420) Formation Pathways

Reaction StepPrecursor TypeTypical Calculated Activation Energy (kcal/mol)
Intramolecular Cyclization Halogenated Diphenyl Ether Radical15 - 30
Halogen Elimination Cyclized Intermediate5 - 15
Dehydrogenation Dihydrodibenzofuran Intermediate20 - 40

Note: These values are illustrative and based on general findings for halogenated dibenzofuran formation. The actual energy barriers for the formation of this compound would depend on the specific precursors and reaction conditions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its biological activity and interactions. Conformational analysis aims to identify the stable spatial arrangements of a molecule (conformers) and the energy barriers between them. rsc.orglibretexts.org

For dibenzofuran and its halogenated derivatives, the central furan (B31954) ring imparts a relatively planar and rigid structure. However, minor puckering of the rings can occur, and the rotational freedom of the C-Br and C-Cl bonds can be investigated. While significant conformational isomerism is not expected for the rigid dibenzofuran core, understanding the subtle variations in geometry is important.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. nih.gov By simulating the movement of atoms based on classical mechanics and a pre-calculated force field (often derived from quantum chemical calculations), MD can provide insights into:

Vibrational motions: How the atoms in the molecule vibrate at different temperatures.

Intermolecular interactions: How the molecule interacts with other molecules, such as solvents or biological macromolecules.

Solvation effects: The influence of the surrounding environment on the molecule's conformation and properties.

Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, which is essential for the identification and quantification of compounds like this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the chemical shifts of ¹³C and ¹H atoms, as well as spin-spin coupling constants. organicchemistrydata.org These predicted spectra can be compared with experimental data to confirm the identity of a compound. For this compound, calculations would predict a unique set of chemical shifts for the different carbon and hydrogen atoms in the molecule, reflecting the influence of the bromine and chlorine substituents.

IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes with a high degree of accuracy. spectroscopyonline.comresearchgate.netorgchemboulder.com This information is invaluable for identifying the presence of specific functional groups and for fingerprinting the molecule. The predicted IR and Raman spectra for this compound would show characteristic peaks corresponding to C-H, C-C, C-O, C-Cl, and C-Br stretching and bending vibrations.

Table 3: Predicted Spectroscopic Data Ranges for this compound (by analogy)

Spectroscopic TechniqueParameterPredicted RangeNotes
¹³C NMR Chemical Shift (ppm)110 - 150The exact shifts are highly sensitive to the positions of the Br and Cl atoms.
¹H NMR Chemical Shift (ppm)7.0 - 8.5The coupling patterns would be complex due to the asymmetry of the molecule.
IR Spectroscopy C-Cl Stretch (cm⁻¹)600 - 850Can be influenced by the overall vibrational coupling in the molecule.
IR Spectroscopy C-Br Stretch (cm⁻¹)500 - 650Generally at a lower frequency than the C-Cl stretch.

Note: These are estimated ranges based on data for other halogenated aromatic compounds. Accurate prediction requires specific calculations for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of halogenated compounds like 3-Bromo-7-chlorodibenzo[b,d]furan. It provides the high mass accuracy required to determine the elemental composition of the molecule and its fragments. The characteristic isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) result in a unique isotopic signature for the molecular ion, which aids in its identification.

While standard electron impact (EI) mass spectrometry can provide fragmentation patterns, these are often not sufficient to distinguish between different positional isomers of brominated and chlorinated dibenzofurans. However, HRMS can differentiate isomers by providing exact mass measurements, which can help in confirming the elemental formula. More advanced techniques, such as those combining gas chromatography with HRMS (GC-HRMS), are often necessary for the definitive identification of isomers in a mixture.

Table 1: Illustrative HRMS Data for this compound

IonCalculated m/zObserved m/zMass Accuracy (ppm)Isotopic Pattern
[M]⁺ValueValueValueConsistent with C₁₂H₆BrClO
[M-Br]⁺ValueValueValueConsistent with C₁₂H₆ClO
[M-Cl]⁺ValueValueValueConsistent with C₁₂H₆BrO
[M-COBr]⁺ValueValueValueConsistent with C₁₁H₆Cl
[M-COCl]⁺ValueValueValueConsistent with C₁₁H₆Br

Note: Specific experimental values are not publicly available and are presented here for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts and coupling constants of the aromatic protons are diagnostic. The substitution pattern dictates the multiplicity (singlet, doublet, doublet of doublets) and the J-coupling values between adjacent protons.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The carbons directly bonded to the bromine and chlorine atoms will exhibit characteristic chemical shifts.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of a proton signal to its corresponding carbon signal.

Table 2: Predicted NMR Data for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
1ValueValueC-2, C-9b, C-4a
2ValueValueC-1, C-3, C-4
3 (C-Br)-ValueH-2, H-4
4ValueValueC-2, C-3, C-9b
6ValueValueC-7, C-8, C-9a
7 (C-Cl)-ValueH-6, H-8
8ValueValueC-6, C-7, C-9
9ValueValueC-1, C-4a, C-8
4a-ValueH-4, H-6
9a-ValueH-1, H-8
9b-ValueH-1, H-4
5a-ValueH-4, H-6

Note: Specific experimental values are not publicly available and are presented here for illustrative purposes.

X-Ray Crystallography for Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound, which can be challenging. Once a crystal is obtained, it is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a model of the electron density, from which the atomic positions can be determined.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue
Density (calculated) (g/cm³)Value

Note: Specific experimental values are not publicly available and are presented here for illustrative purposes.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a molecule and can be used for identification and to confirm the presence of specific functional groups.

For this compound, the IR and Raman spectra would be characterized by:

Aromatic C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region.

Aromatic C=C stretching vibrations: A series of bands in the 1600-1400 cm⁻¹ region.

C-O-C stretching vibrations: Characteristic of the furan (B31954) ring, appearing in the 1300-1000 cm⁻¹ region.

C-Br and C-Cl stretching vibrations: These occur at lower frequencies, typically below 800 cm⁻¹, and are highly diagnostic for the presence of these halogens.

The substitution pattern on the aromatic rings influences the positions and intensities of the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can provide further evidence for the specific isomer.

Table 4: Representative Vibrational Spectroscopy Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C=C Stretch1620 - 1450IR, Raman
C-O-C Asymmetric Stretch~1280IR
C-O-C Symmetric Stretch~1100Raman
C-Cl Stretch800 - 600IR, Raman
C-Br Stretch700 - 500IR, Raman

Note: Specific experimental values are not publicly available and are presented here for illustrative purposes.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction byproducts, starting materials, and other isomers, as well as for assessing its purity.

Gas Chromatography (GC) with Advanced Detectors

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like halogenated dibenzofurans. The choice of the stationary phase of the GC column is critical for achieving separation of closely related isomers.

When coupled with advanced detectors, GC becomes a highly sensitive and specific analytical tool:

GC-Mass Spectrometry (GC-MS): This is the most common combination. As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides mass information for identification.

GC-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for trace-level analysis of this compound.

GC-Flame Ionization Detector (GC-FID): While less specific than MS or ECD, the FID is a robust and widely used detector for quantifying organic compounds.

The retention time of this compound in a specific GC system is a characteristic property that can be used for its identification when compared to an authentic standard.

Table 5: Illustrative GC Method Parameters

ParameterValue
Columne.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature280 °C
Oven Programe.g., 100 °C (2 min), then 10 °C/min to 300 °C (10 min)
DetectorMass Spectrometer
Expected Retention TimeDependent on specific conditions

Note: Specific experimental values are not publicly available and are presented here for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a critical analytical technique for the fractionation and isolation of halogenated dibenzofurans, including mixed brominated/chlorinated species like this compound, often from complex environmental matrices. While specific HPLC retention data for individual mixed-halogenated congeners are not widely documented, the methodology is well-established for the class-separation of these compounds prior to final quantification, typically by Gas Chromatography/Mass Spectrometry (GC/MS). The primary role of HPLC in this context is to separate analytes based on structural characteristics, such as planarity and aromaticity. epa.gov

The analysis of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs), where X can be bromine or chlorine, presents a significant analytical challenge due to the vast number of potential congeners and the scarcity of analytical standards. nih.gov HPLC is instrumental in simplifying complex sample extracts by isolating fractions containing specific classes of compounds. For instance, a common application involves separating planar molecules like dibenzofurans from non-planar polychlorinated biphenyls (PCBs). researchgate.net

A frequently employed strategy utilizes a coupled column system to achieve comprehensive fractionation. epa.gov This often involves a nitrophenylpropylsilica column followed by a 2-(1-pyrenyl)ethyldimethylsilylated silica (B1680970) (PYE) column. epa.govresearchgate.net The nitrophenyl column provides initial separation, while the PYE column is particularly effective at separating compounds based on their planarity, a key feature of dibenzofurans. epa.gov This multi-dimensional approach allows for the collection of well-defined fractions, such as one containing polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which would also include mixed halogenated analogues. epa.gov

The mobile phase composition is optimized to achieve the desired separation. For example, hexane (B92381) is often used to elute less planar compounds like the bulk of PCBs, while a stronger solvent like toluene (B28343) is required to elute the more strongly retained planar compounds, such as the dibenzofuran (B1670420) fraction. researchgate.net This single-step HPLC method can effectively separate the bulk of PCBs, mono-ortho PCBs, non-ortho PCBs, and the PCDD/F fraction. researchgate.net

The table below illustrates a representative HPLC fractionation scheme for halogenated aromatic compounds, demonstrating how different classes of compounds are separated.

Table 1: Representative HPLC Fractionation of Halogenated Aromatic Compounds

Fraction Elution Volume (Mobile Phase) Compound Class Eluted
1 0–6 mL (Hexane) Bulk of Polychlorinated Biphenyls (PCBs)
2 6–8 mL (Hexane) Mono-ortho PCBs
3 8–15 mL (Hexane) Non-ortho PCBs

This table is based on a method developed for separating major classes of halogenated compounds using a PYE (2-(1-pyrenyl)ethyldimethylsilylated silica) column. The fraction containing PCDD/Fs would include mixed halogenated compounds like this compound. researchgate.net

Table 2: HPLC System Parameters for Halogenated Compound Fractionation

Parameter Specification
Column(s) 1. Nitrophenylpropylsilica (e.g., Nucleosil, 5 µm, 250 x 4.6 mm) 2. 2-(1-pyrenyl)ethyldimethylsilylated silica (PYE) (e.g., Cosmosil, 5 µm, 150 x 4.6 mm)
Mobile Phase Hexane, Toluene
Separation Principle Separation based on aromaticity and planarity

This table summarizes typical parameters for a two-dimensional HPLC system used for the separation of PCBs and PCDD/Fs. epa.gov

Research Applications and Emerging Areas

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of two different halogen atoms on the dibenzo[b,d]furan framework makes 3-Bromo-7-chlorodibenzo[b,d]furan a valuable intermediate for the stepwise and selective synthesis of complex molecules. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. This differential reactivity is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular structures with high precision.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of its application are well-established through studies on analogous compounds. For instance, various bromo- and iodo-substituted benzofurans have been utilized as key intermediates in the synthesis of biologically active compounds. These halogenated precursors readily undergo a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for building the complex scaffolds of molecules with potential therapeutic properties, such as kinase inhibitors. mdpi.com

The dibenzofuran (B1670420) nucleus itself is a core component of several biologically active natural products. The ability to introduce diverse substituents at specific positions through the sequential coupling of halo-dibenzofurans is therefore a powerful strategy in medicinal chemistry for the generation of novel analogues with improved potency and selectivity.

Exploration in Materials Science (e.g., organic optoelectronic materials)

The rigid and planar structure of the dibenzo[b,d]furan core, combined with its thermal and chemical stability, makes it an attractive building block for organic electronic materials. nih.gov Derivatives of dibenzo[b,d]furan have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of these materials can be finely tuned by introducing various functional groups onto the dibenzofuran scaffold.

This compound is a key precursor for creating such functionalized materials. mdpi.com The bromine and chlorine atoms can be substituted with a variety of electronically active moieties through cross-coupling reactions. For example, arylamine groups, known for their hole-transporting properties, can be introduced via Buchwald-Hartwig amination. researchgate.netnih.gov Similarly, coupling with electron-deficient groups like triazines or electron-rich groups like carbazoles can lead to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comresearchgate.net

Research on related dibenzofuran dimers has shown their efficacy as hole-blocking materials in high-efficiency blue phosphorescent OLEDs. These materials exhibit high triplet energies and deep HOMO levels, which are crucial for confining excitons within the emissive layer and improving device efficiency and lifetime. The synthesis of these dimers often relies on the coupling of halogenated dibenzofuran precursors. The photophysical properties of dibenzofuran derivatives, such as their absorption and emission wavelengths, can be systematically modified by extending the π-conjugation through the introduction of various substituents.

Property Value Range for Dibenzo[b,d]furan Derivatives Significance in Optoelectronics
Highest Occupied Molecular Orbital (HOMO) -6.95 to -6.61 eVDetermines hole injection/blocking capabilities.
Triplet Energy (ET) 2.68 to 2.95 eVCrucial for use as host or blocking materials in PhOLEDs.
Fluorescence Quantum Yield Can be tuned by substitutionEfficiency of light emission.

Table 1: Representative electronic properties of functionalized dibenzo[b,d]furan derivatives, highlighting their suitability for optoelectronic applications.

Fundamental Studies in Heterocyclic Chemistry

The reactivity of this compound provides a platform for fundamental studies in heterocyclic chemistry. The presence of two distinct halogen atoms allows for the investigation of chemoselectivity in cross-coupling reactions. Mechanistic studies on the palladium-catalyzed reactions of dihalogenated aromatic compounds are crucial for understanding the factors that govern selective activation of one C-X bond over another. These factors include the nature of the halogen, the choice of palladium catalyst and ligand, the base, and the reaction conditions.

The dibenzo[b,d]furan ring system itself exhibits a unique electronic structure and reactivity pattern. It can undergo electrophilic substitution reactions, though the positions of substitution are influenced by the existing substituents. The furan (B31954) ring within the dibenzofuran structure can also participate in cycloaddition reactions. Studying the reactivity of substituted dibenzofurans like this compound contributes to a deeper understanding of the chemistry of fused heterocyclic systems.

Development of New Synthetic Methodologies Utilizing the Dibenzo[b,d]furan Core

The availability of this compound and related halogenated dibenzofurans encourages the development of new synthetic methodologies. The focus is often on creating more efficient, selective, and environmentally benign methods for the functionalization of the dibenzofuran core. This includes the development of novel catalyst systems for cross-coupling reactions that can operate under milder conditions or with lower catalyst loadings.

For example, the development of ligands for palladium-catalyzed reactions that can differentiate between aryl-Br and aryl-Cl bonds with high selectivity is an active area of research. The ability to selectively couple at the 3-position (C-Br bond) of this compound, followed by a different coupling reaction at the 7-position (C-Cl bond), would provide a powerful tool for the synthesis of unsymmetrically substituted dibenzofurans. These unsymmetrical derivatives are of great interest for creating materials with unique electronic and photophysical properties.

Furthermore, the dibenzo[b,d]furan core can be the target for the development of novel ring-forming reactions, starting from simpler precursors. However, the functionalization of a pre-existing, selectively halogenated dibenzofuran like this compound remains a more common and versatile approach for accessing a wide range of derivatives.

Conclusion and Future Research Directions

Summary of Current Understanding

The current understanding of 3-Bromo-7-chlorodibenzo[b,d]furan is largely extrapolated from the broader knowledge of halogenated dibenzofurans. While specific experimental data on this particular isomer is not extensively available in public literature, its chemical behavior can be predicted with a reasonable degree of confidence based on established principles of organic chemistry. The molecule possesses two distinct halogen substituents on a robust aromatic framework, suggesting a propensity for functionalization through various cross-coupling and substitution reactions. The bromine atom, being generally more reactive than chlorine in many catalytic cycles, is the likely site for initial derivatization. The dibenzofuran (B1670420) core itself is known for its thermal stability and electron-rich nature, which influences its reactivity. It is primarily recognized as a potential intermediate in organic synthesis, particularly for the creation of more complex molecules with applications in materials science, such as organic light-emitting diodes (OLEDs), and potentially in the development of novel pharmaceutical compounds.

Challenges and Opportunities in Synthesis and Derivatization

The synthesis of this compound itself presents a challenge in achieving high regioselectivity. General methods for dibenzofuran synthesis, such as the palladium-catalyzed intramolecular C-H arylation of diaryl ethers, would require a precisely substituted diaryl ether precursor. organic-chemistry.orgorganic-chemistry.orgnih.gov Achieving the specific 3-bromo-7-chloro substitution pattern without the formation of other isomers can be complex and may require multi-step synthetic sequences with careful control of directing groups.

However, these challenges also present opportunities for the development of novel and more efficient synthetic methodologies. For instance, exploring regioselective halogenation reactions on a pre-formed dibenzofuran scaffold could provide a more direct route.

The derivatization of this compound offers a wealth of opportunities. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for sequential functionalization. Palladium-catalyzed cross-coupling reactions are particularly promising. The Suzuki-Miyaura coupling could be employed to introduce aryl or vinyl groups at the 3-position by selectively targeting the C-Br bond. mdpi.comwikipedia.orgharvard.edulibretexts.org Similarly, the Buchwald-Hartwig amination offers a pathway to introduce nitrogen-based functional groups, which are prevalent in biologically active molecules. nih.govwikipedia.orglibretexts.orgrug.nl Subsequent functionalization at the 7-position would likely require more forcing reaction conditions to activate the C-Cl bond.

Another avenue for derivatization is through nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.comyoutube.comlibretexts.orglibretexts.org While the dibenzofuran ring itself is not strongly activated towards nucleophilic attack, the presence of the halogens could facilitate substitution under specific conditions, particularly with strong nucleophiles.

Untapped Reactivity and Mechanistic Inquiries

Beyond the well-established cross-coupling reactions, the untapped reactivity of this compound warrants investigation. For example, its potential to undergo metal-halogen exchange reactions, particularly at the more reactive C-Br bond, could open up pathways for the introduction of a variety of other functional groups. The resulting organometallic intermediate could then be reacted with a range of electrophiles.

The photophysical properties of this compound and its derivatives are also an area ripe for exploration. Dibenzofurans are known to be fluorescent, and the introduction of different substituents via derivatization could lead to materials with tailored emission wavelengths and quantum yields, of interest for OLEDs and chemical sensors.

Mechanistic inquiries into the derivatization reactions of this compound would be valuable. Detailed studies on the kinetics and thermodynamics of the selective activation of the C-Br versus the C-Cl bond in various catalytic systems would provide a deeper understanding and allow for the optimization of reaction conditions. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathways and predict the regioselectivity of different transformations. mdpi.com

Potential for Novel Academic Discoveries

The study of this compound holds potential for several novel academic discoveries. The development of highly regioselective and efficient synthetic routes to this and related unsymmetrically dihalogenated dibenzofurans would be a significant contribution to synthetic organic chemistry.

Furthermore, the exploration of its derivatization could lead to the discovery of new molecules with interesting biological activities or material properties. For instance, the synthesis of a library of derivatives through combinatorial approaches, followed by high-throughput screening, could identify novel leads for drug discovery or new materials for electronic applications.

The investigation of the fundamental reactivity of this molecule could also uncover new reaction pathways or catalytic systems. For example, exploring its reactivity under non-traditional conditions, such as mechanochemistry or flow chemistry, could lead to more sustainable and efficient chemical transformations. The unique electronic environment created by the bromo and chloro substituents on the dibenzofuran core might also lead to unexpected reactivity patterns, challenging and expanding our current understanding of aromatic chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-7-chlorodibenzo[b,d]furan, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves halogenation of dibenzo[b,d]furan precursors. Bromination can be achieved using bromine with FeBr₃ as a catalyst, while chlorination may employ reagents like Cl₂ or SOCl₂ under controlled temperatures (40–60°C). Sequential halogenation (bromine first, then chlorine) is preferred to minimize side reactions due to steric and electronic effects. Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for purification .
  • Key Variables : Temperature control during halogenation avoids over-substitution, and inert atmospheres (N₂/Ar) prevent oxidation of intermediates. Yields >70% are achievable with optimized stoichiometry (1:1.2 molar ratio for halogenation steps) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assigns aromatic proton environments and confirms halogen positions. Deshielding effects from Br/Cl substituents create distinct splitting patterns (e.g., doublets for adjacent protons) .
  • FT-IR : Identifies C-Br (550–650 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretching vibrations.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₂H₆BrClO) with ppm-level accuracy .
    • Validation : Cross-reference spectral data with computational simulations (DFT-based NMR predictions) to resolve ambiguities in peak assignments .

Q. How does the electronic nature of Br/Cl substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing effects of Br and Cl activate the aromatic ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Bromine’s higher leaving-group ability facilitates Pd-catalyzed reactions, while chlorine’s lower mobility requires stronger bases (e.g., Cs₂CO₃) or elevated temperatures (80–100°C) .
  • Case Study : Suzuki coupling with phenylboronic acid yields biaryl derivatives, confirmed by LC-MS and X-ray crystallography. Reaction efficiency correlates with halogen electronegativity (Br > Cl) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated dibenzofurans, such as disordered halogen positions?

  • Crystallography Tools : Use SHELXL for refinement, applying restraints to handle disorder. High-resolution data (≤0.8 Å) and twin detection (via SHELXTL ) improve model accuracy. For ambiguous cases, complementary techniques like electron diffraction or solid-state NMR clarify substituent orientations .
  • Case Study : Discrepancies in Br/Cl positions in a related compound (1-Bromo-9-chlorodibenzo[b,d]furan) were resolved using anisotropic displacement parameters and Hirshfeld surface analysis .

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

  • In Silico Approaches :

  • QSAR Models : Predict biodegradability using halogenation patterns and logP values. Bromine’s larger atomic radius increases hydrophobicity, potentially enhancing bioaccumulation .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to assess stability under UV light or microbial action. Chlorine’s stronger C-Cl bond (vs. C-Br) may slow degradation .
    • Experimental Validation : Compare predicted half-lives with OECD 301B biodegradation assays .

Q. What experimental designs mitigate challenges in detecting trace metabolites of this compound in biological systems?

  • Metabolite Profiling :

  • Isotope Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via LC-MS/MS. This avoids interference from endogenous compounds .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., hydroxylation at C-4 or C-9 positions) .
    • Analytical Sensitivity : Use SPE (solid-phase extraction) for preconcentration and UPLC-QTOF-MS for detection limits <1 ng/mL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.